molecular formula C18H21ClN2 B2662162 1-benzyl-N-(4-chlorophenyl)piperidin-4-amine CAS No. 115661-40-0

1-benzyl-N-(4-chlorophenyl)piperidin-4-amine

Cat. No.: B2662162
CAS No.: 115661-40-0
M. Wt: 300.83
InChI Key: PBIFXKDAVNPOMV-UHFFFAOYSA-N
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Description

1-benzyl-N-(4-chlorophenyl)piperidin-4-amine is a chemical compound with the molecular formula C18H21ClN2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both benzyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(4-chlorophenyl)piperidin-4-amine typically involves the reaction of 4-chlorobenzylamine with benzyl chloride in the presence of a base, such as sodium hydroxide, to form the intermediate benzylamine. This intermediate is then reacted with piperidine under appropriate conditions to yield the final product. The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(4-chlorophenyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or chlorophenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

1-benzyl-N-(4-chlorophenyl)piperidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-chlorophenyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-N-(4-chlorophenyl)-N-pentylpiperidin-4-amine
  • N-(4-chlorophenyl)piperidin-4-amine
  • 1-benzylpiperidin-4-amine

Uniqueness

1-benzyl-N-(4-chlorophenyl)piperidin-4-amine is unique due to the presence of both benzyl and chlorophenyl groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets and influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

1-benzyl-N-(4-chlorophenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2/c19-16-6-8-17(9-7-16)20-18-10-12-21(13-11-18)14-15-4-2-1-3-5-15/h1-9,18,20H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIFXKDAVNPOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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